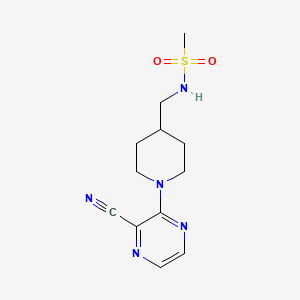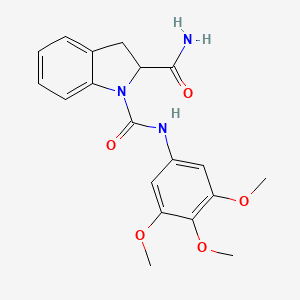
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indoline derivatives, such as “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide”, has been a topic of interest in recent years . Indolines are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . Various methods of synthesis have been explored due to the importance of this ring system .
Molecular Structure Analysis
The molecular structure of “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide” consists of 19 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms.
Chemical Reactions Analysis
Indoline structures, such as “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide”, are commonly found in natural and synthetic compounds with medicinal value . They have been fully developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .
Applications De Recherche Scientifique
Anticancer Activity
Compounds containing the trimethoxyphenyl (TMP) group, such as the one , have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . They have been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Antimicrobial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Antiparasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-inflammatory Properties
These compounds have been associated with anti-inflammatory properties . For example, N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide has been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
Neurological Applications
TMP-bearing compounds have shown anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Inhibition of NF-κB Pathway
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, a compound similar to the one , has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses, inflammation, and cell survival.
Third-Order Nonlinear Optical Properties
While not directly related to the compound , it’s worth noting that a new series of non-aqueous phthalocyanines possessing the 3,4,5-trimethoxyphenyl group at peripheral positions have been synthesized, and a thorough nonlinear optical (NLO) investigation has been carried out . This suggests potential applications of TMP-bearing compounds in the field of optics and photonics.
Mécanisme D'action
Target of Action
The primary targets of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these targets, the compound disrupts normal cellular processes, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and leading to cell cycle arrest . By inhibiting Hsp90, it affects the stability and function of several client proteins involved in cell growth and survival .
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of normal cellular processes, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)21-19(24)22-13-7-5-4-6-11(13)8-14(22)18(20)23/h4-7,9-10,14H,8H2,1-3H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOVNPUYSIXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
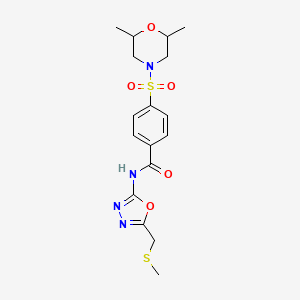
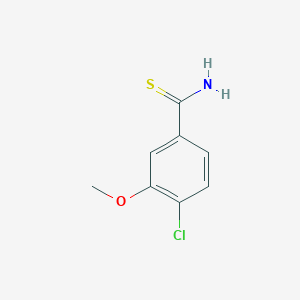
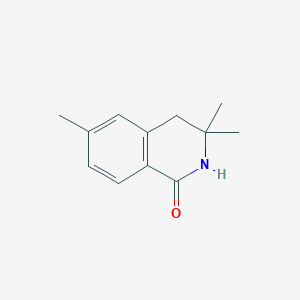
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
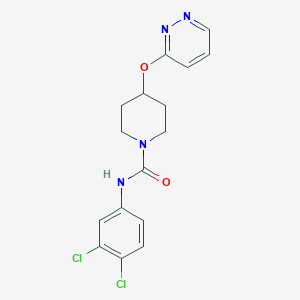
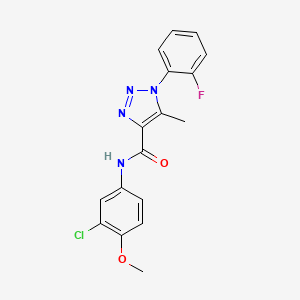
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)

![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)
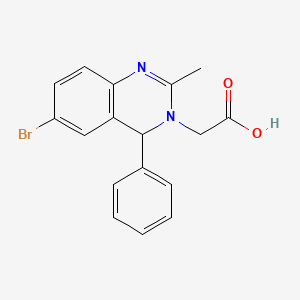
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
